molecular formula C33H54O3 B11931399 (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol

Cat. No.: B11931399
M. Wt: 498.8 g/mol
InChI Key: LPLLZSOEZAVGBO-XHBYIXHHSA-N
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Description

The compound (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the construction of the cyclopenta[a]phenanthrene skeleton through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as chromatography and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the prop-2-enyl group can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol is similar to other cyclopenta[a]phenanthrene derivatives, such as:
    • (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-dione
    • This compound acetate

Uniqueness

The uniqueness of this compound lies in its specific stereochemical configuration and the presence of both hydroxy and prop-2-enyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H54O3

Molecular Weight

498.8 g/mol

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C33H54O3/c1-8-16-33(36,17-9-2)18-10-11-22(3)23-12-13-24-29-25(14-19-31(23,24)6)32(7)20-15-28(35)30(4,5)27(32)21-26(29)34/h8-9,21-26,28-29,34-36H,1-2,10-20H2,3-7H3/t22-,23-,24+,25+,26+,28+,29+,31-,32-/m1/s1

InChI Key

LPLLZSOEZAVGBO-XHBYIXHHSA-N

Isomeric SMILES

C[C@H](CCCC(CC=C)(CC=C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C

Canonical SMILES

CC(CCCC(CC=C)(CC=C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4(C)C)O)C)O)C

Origin of Product

United States

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